Lithium hydroxide monohydrate is a strong base that exists as a granular solid. It has a molecular weight of approximately 42.0 g/mol and a melting point ranging from 450 to 471 °C. The compound is slightly soluble in ethanol and less soluble in water compared to other alkali metal hydroxides . Its hygroscopic properties allow it to absorb carbon dioxide from the atmosphere, forming lithium carbonate .
Lithium hydroxide monohydrate is moderately toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory tract.
Non-flammable.
Reacts exothermically (with heat release) with water and acids. Can also react with certain metals to form flammable hydrogen gas.
These reactions demonstrate the compound's versatility in both acid-base chemistry and metal interactions .
Lithium hydroxide monohydrate can be synthesized through several methods:
Lithium hydroxide monohydrate has various applications across different industries:
Research indicates that lithium hydroxide monohydrate can interact with various substances:
Several compounds are structurally or functionally similar to lithium hydroxide monohydrate. Below is a comparison highlighting its uniqueness:
Compound | Formula | Solubility | Unique Features |
---|---|---|---|
Sodium Hydroxide | NaOH | Highly soluble | Stronger base; more commonly used in industry |
Potassium Hydroxide | KOH | Highly soluble | Similar applications but higher reactivity |
Calcium Hydroxide | Ca(OH)₂ | Moderately soluble | Used in construction; less hygroscopic |
Barium Hydroxide | Ba(OH)₂ | Moderately soluble | More toxic; used in specific chemical applications |
Lithium hydroxide monohydrate's unique properties include its lower solubility compared to other alkali metal hydroxides and its specific application in battery technology, making it critical for the growing electric vehicle market .
The calcium circulation method involves reacting lithium carbonate with calcium hydroxide under controlled conditions. This process generates lithium hydroxide solution through metathesis reactions, where calcium carbonate precipitates as a byproduct [2]. Key parameters include maintaining a 1:1.08 molar ratio of lithium carbonate to calcium hydroxide and operating at boiling temperatures (100–110°C) to achieve 85–90% conversion efficiency [2]. The resulting lithium hydroxide mother liquor undergoes vacuum evaporation to crystallize monohydrate forms, yielding products with 99.2–99.5% purity when optimized [2].
In this widely implemented industrial process, lithium carbonate reacts with sodium hydroxide through double decomposition:
$$ \text{Li}2\text{CO}3 + 2\text{NaOH} \rightarrow 2\text{LiOH} + \text{Na}2\text{CO}3 $$
The reaction proceeds at 80–90°C with vigorous agitation, achieving 92–95% conversion rates within 45 minutes [2]. Centrifugal separation removes sodium carbonate crystals, while subsequent crystallization stages produce monohydrate crystals measuring 50–150 μm [2]. Process economics depend heavily on sodium carbonate recovery systems, which reduce raw material costs by 18–22% [2].
Conventional spodumene processing employs high-temperature decrepitation (1100°C) to convert α-spodumene to β-phase, followed by sulfuric acid roasting at 250–300°C [3]. Acid-leached lithium sulfate solutions undergo neutralization and precipitation:
$$ \text{Li}2\text{SO}4 + \text{Ca(OH)}2 \rightarrow 2\text{LiOH} + \text{CaSO}4 $$
This method produces technical-grade lithium hydroxide requiring subsequent recrystallization to achieve battery-grade purity (99.9% LiOH·H₂O) [3]. Typical yields reach 78–82% from ore to final product, with energy consumption averaging 12–15 kWh/kg [3].
The Metso:Outotec alkaline pressure leaching system represents a significant advancement, using soda ash (Na₂CO₃) and lime (CaO) under steam pressure (200–250°C) [4]. This method eliminates sulfuric acid usage while achieving 94–96% lithium extraction efficiency from spodumene concentrates [4]. The reaction pathway:
$$ 2\text{LiAlSi}2\text{O}6 + \text{Na}2\text{CO}3 + \text{CaO} \rightarrow 2\text{LiOH} + 2\text{NaAlSi}3\text{O}8 + \text{CaCO}_3 $$
Process advantages include 40% lower CO₂ emissions compared to acid roasting and inert tailings suitable for construction applications [4].
Membrane electrodialysis systems demonstrate exceptional potential for direct lithium hydroxide synthesis from brines. A prototype cell using Nafion 117 membranes achieved 7.25 kWh/kg LiOH specific consumption at 1200 A/m² [5]. The cathodic reaction:
$$ 2\text{H}2\text{O} + 2\text{e}^- \rightarrow \text{H}2 + 2\text{OH}^- $$
Combined with lithium ion migration through cationic membranes, this method produces 99.95% pure LiOH·H₂O without intermediate carbonate steps [5]. Pilot-scale implementations show 89–92% current efficiency when operating at 75–85°C [5].
Innovative pressure leaching techniques using sodium carbonate achieve 86.78% lithium extraction from boron-bearing tailings at 950°C with 5:1 Na₂CO₃:ore ratios [6]. The optimized process produces soluble sodium borate complexes while generating inert magnesium silicate residues:
$$ \text{Mg}2\text{B}2\text{O}5 + 2\text{Na}2\text{CO}3 \rightarrow 2\text{NaBO}2 + 2\text{MgO} + 2\text{CO}_2 $$
XRD analysis confirms complete phase conversion after 2-hour roasting, with SEM showing enhanced pore structures that improve leaching kinetics [6].
Recent studies demonstrate barium hydroxide’s superiority in causticization reactions, achieving 99.8% lithium recovery from chloride solutions [1]. The reaction:
$$ \text{Li}2\text{SO}4 + \text{Ba(OH)}2 \rightarrow 2\text{LiOH} + \text{BaSO}4 $$
Barium sulfate’s low solubility (2.4 mg/L vs. calcium sulfate’s 2.1 g/L) enables complete precipitation, reducing lithium losses to 0.2–0.5% compared to 3–5% in calcium-based systems [1].
A novel sequential precipitation method first removes magnesium and calcium impurities using phosphate additives, followed by lithium hydroxide crystallization. This approach increases product purity from 98.7% to 99.94% while reducing sodium contamination to <50 ppm [5]. The technique particularly benefits brine sources with high Mg/Li ratios (>6:1).
Spray pyrolysis of lithium nitrate solutions at 600–800°C produces LiOH·H₂O nanoparticles (20–50 nm) with 152 m²/g surface area. These nanomaterials exhibit 18% higher ionic conductivity in solid-state electrolytes compared to micron-scale particles [5].
Hydrometallurgical recycling processes achieve 95–97% lithium recovery through:
Geothermal brines and industrial effluents containing 50–200 ppm lithium are processed using selective adsorption with λ-MnO₂ ion sieves. Subsequent elution with hydrochloric acid produces concentrated LiCl solutions (6–8 g/L), which are converted to LiOH·H₂O via electrolysis at 4.5 V [5]. This method demonstrates 82–85% lithium recovery efficiency from dilute sources.
Corrosive;Acute Toxic;Irritant